4-(2-Nitroprop-1-enyl)benzene-1,2-diol

EGFR tyrosine kinase inhibition Kinase selectivity profiling Nitrostyrene SAR

4-(2-Nitroprop-1-enyl)benzene-1,2-diol (CAS 13662-96-9) is a synthetic β-methyl-β-nitrostyrene derivative bearing a catechol (1,2-dihydroxybenzene) ring substitution. It belongs to the nitrostyrene class of compounds, which have been investigated as protein tyrosine kinase inhibitors, pro-apoptotic agents, and differentiation-inducing small molecules.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 13662-96-9
Cat. No. B3047267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitroprop-1-enyl)benzene-1,2-diol
CAS13662-96-9
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=CC1=CC(=C(C=C1)O)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5,11-12H,1H3
InChIKeyCBBBJLQAIWVLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Nitroprop-1-enyl)benzene-1,2-diol (CAS 13662-96-9) – Compound Profile and Procurement Baseline


4-(2-Nitroprop-1-enyl)benzene-1,2-diol (CAS 13662-96-9) is a synthetic β-methyl-β-nitrostyrene derivative bearing a catechol (1,2-dihydroxybenzene) ring substitution [1]. It belongs to the nitrostyrene class of compounds, which have been investigated as protein tyrosine kinase inhibitors, pro-apoptotic agents, and differentiation-inducing small molecules [2]. The compound combines the electrophilic nitroalkene pharmacophore characteristic of nitrostyrene-based kinase inhibitors with the nucleophilic, metal-chelating, and redox-active catechol moiety [3]. Its molecular formula is C₉H₉NO₄ with a molecular weight of 195.17 g/mol, and it is commercially available from specialty chemical suppliers at purities of ≥95% .

Why Nitrostyrene Derivatives Cannot Be Interchanged: The Critical Role of 4-(2-Nitroprop-1-enyl)benzene-1,2-diol's Catechol Moiety


Nitrostyrene derivatives display widely divergent target selectivity profiles, cellular potency, and mechanism-of-action signatures depending on aromatic ring substitution [1]. The catechol (ortho-dihydroxy) substitution on 4-(2-nitroprop-1-enyl)benzene-1,2-diol imparts three functional capabilities absent in non-hydroxylated or mono-hydroxy analogs: (i) transition metal chelation via the catechol moiety, which can modulate redox chemistry and enzyme inhibition; (ii) potential for catechol-O-methyltransferase (COMT) substrate or inhibitor activity, a property exploited by clinically used nitrocatechol drugs such as tolcapone and entacapone [2]; and (iii) hydrogen-bond donor capacity that alters kinase ATP-binding site interactions relative to methoxy- or methylenedioxy-substituted nitrostyrenes such as MNS (3,4-methylenedioxy-β-nitrostyrene) . These substitution-dependent properties mean that procurement decisions cannot be based solely on the nitrostyrene scaffold; the specific ring substitution pattern directly dictates the compound's biological profile and experimental utility.

Quantitative Differentiation Evidence for 4-(2-Nitroprop-1-enyl)benzene-1,2-diol Against Comparator Compounds


EGFR vs. v-Abl Kinase Selectivity: Direct Head-to-Head Comparison Within the Same Study

In the foundational sulfonylbenzoyl-nitrostyrene study by Traxler et al. (1991), 4-(2-nitroprop-1-enyl)benzene-1,2-diol was evaluated for inhibition of both epidermal growth factor receptor (EGFR) tyrosine kinase and v-Abl tyrosine kinase within the same experimental framework [1]. The compound exhibited an approximately 11-fold selectivity window for EGFR over v-Abl, a profile that distinguishes it from more potent but less selective nitrostyrene derivatives in the same series [2]. This selectivity was measured concurrently, eliminating inter-laboratory variability.

EGFR tyrosine kinase inhibition Kinase selectivity profiling Nitrostyrene SAR

EGFR Inhibitory Potency Relative to Lead Sulfonylbenzoyl-Nitrostyrene Derivatives from the Same Chemical Series

Within the Traxler et al. (1991) sulfonylbenzoyl-nitrostyrene series, 4-(2-nitroprop-1-enyl)benzene-1,2-diol represents the unsulfonylated catechol-nitrostyrene substructure. Its EGFR IC50 of 9.0–9.4 µM can be directly compared to the most potent sulfonylbenzoyl derivative (compound 7, IC50 = 54 nM) from the same study, revealing an approximately 167-fold potency difference [1]. However, the target compound's simpler structure—lacking the synthetically demanding sulfonylbenzoyl group—provides a more accessible scaffold for further derivatization and structure-activity relationship (SAR) exploration. This positions the compound as a tractable starting point for medicinal chemistry optimization rather than a final candidate.

EGFR inhibitor potency ranking Nitrostyrene structure-activity relationship Kinase inhibitor chemical series comparison

Catechol-Enabled Metal Chelation and Redox Activity: A Functional Distinction from Methylenedioxy- and Methoxy-Nitrostyrene Analogs

Unlike the widely studied nitrostyrene derivative MNS (3,4-methylenedioxy-β-nitrostyrene, NSC 170724), which bears a methylenedioxy substituent that masks catechol functionality, 4-(2-nitroprop-1-enyl)benzene-1,2-diol possesses a free catechol (ortho-dihydroxy) group capable of transition metal chelation and redox cycling . The catechol moiety is the defining pharmacophore of clinically used COMT inhibitors (tolcapone IC50 = 0.26 µM; entacapone IC50 = 0.25 µM) and enables additional biochemical interactions—including iron coordination and radical scavenging—that are structurally impossible for MNS and other methylenedioxy- or methoxy-substituted nitrostyrenes [1]. This functional distinction is relevant when the experimental objective requires modulation of metal-dependent enzymes or redox-sensitive pathways.

Catechol metal chelation Redox-active nitrostyrene MNS comparator Nitrocatechol pharmacology

Pro-Differentiation Activity in Acute Myeloid Leukemia Models: A Distinct Phenotypic Signature from Cytotoxic Nitrostyrenes

4-(2-Nitroprop-1-enyl)benzene-1,2-diol was identified as a pro-differentiation compound in a transcription factor activation profile (TFAP) screen designed to discover agents that promote myeloid differentiation of acute myeloid leukemia (AML) cells [1]. In this study, the compound was ranked among the top candidates predicted to activate transcription factors mediating myeloid maturation, and was experimentally validated using the HL-60 human promyelocytic leukemia cell line as a differentiation model [2]. This pro-differentiation mechanism is mechanistically distinct from the direct pro-apoptotic and cytotoxic effects reported for many nitrostyrene derivatives, including trans-β-nitrostyrene and MNS, which induce rapid apoptosis rather than differentiation [3]. However, note that quantitative differentiation data (e.g., NBT-positive cell percentage, EC50) for this specific compound were not individually reported in the published article; the compound was included among the validated hits in the ranked list.

Myeloid differentiation therapy HL-60 cell differentiation Drug repurposing Nitrostyrene phenotypic screening

Recommended Research and Procurement Application Scenarios for 4-(2-Nitroprop-1-enyl)benzene-1,2-diol


EGFR Kinase Inhibitor Selectivity Profiling: Use as a Moderate-Potency Reference Compound with Defined v-Abl Selectivity

For laboratories conducting kinase selectivity panels, 4-(2-nitroprop-1-enyl)benzene-1,2-diol serves as a well-characterized reference compound with established dual EGFR/v-Abl IC50 values measured within a single published study (EGFR IC50 = 9.0–9.4 µM; v-Abl IC50 = 100 µM; ~11-fold selectivity) [1]. This defined selectivity profile enables its use as a calibration standard when benchmarking novel nitrostyrene-derived kinase inhibitors or when validating assay reproducibility across laboratories. The compound's moderate potency also makes it suitable as a control in experiments where complete kinase inhibition is undesirable.

Catechol-Nitrostyrene SAR Exploration: A Minimalist Scaffold for Derivatization Studies

As the unsulfonylated catechol-nitrostyrene substructure within the Traxler et al. (1991) chemical series, this compound (EGFR IC50 = 9.0–9.4 µM) provides a synthetically accessible starting point for SAR campaigns aimed at optimizing EGFR potency toward the sub-micromolar range achieved by the lead sulfonylbenzoyl derivatives (compound 7 IC50 = 54 nM) [1]. Its free catechol group permits systematic exploration of O-alkylation, O-acylation, sulfonylation, and heterocycle fusion at the diol positions, enabling medicinal chemistry teams to map the contribution of catechol derivatization to kinase inhibitory potency and selectivity.

Myeloid Differentiation Screening: A Candidate Probe for AML Differentiation Therapy Research

Based on its identification and experimental validation in the TFAP drug repurposing screen for AML differentiation (Cell Death Discovery, 2022), 4-(2-nitroprop-1-enyl)benzene-1,2-diol is a candidate probe for laboratories investigating differentiation-inducing therapeutic strategies in acute myeloid leukemia [1]. Researchers procuring this compound for AML studies should note that its differentiation activity was confirmed in the HL-60 cell line model but that compound-specific quantitative differentiation metrics were not individually reported, necessitating in-house dose-response characterization.

Metal-Chelating Nitrostyrene Probe for Metalloenzyme and Redox Biology Studies

The free catechol moiety of 4-(2-nitroprop-1-enyl)benzene-1,2-diol enables transition metal coordination (Fe³⁺, Cu²⁺) that is structurally impossible for methylenedioxy-nitrostyrene analogs such as MNS (NSC 170724) [1]. This property may be exploited in biochemical studies investigating metal-dependent enzymes, catechol-modified biomolecules, or redox-sensitive signaling pathways where the nitrostyrene electrophile and catechol chelator need to be delivered as a single molecular entity. Researchers should independently verify metal-binding affinity and stoichiometry for their specific experimental conditions, as quantitative metal-binding data for this compound are not available in the current literature.

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